

Application Notes and Protocols for In Vivo Dosing of BMS-986115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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Introduction

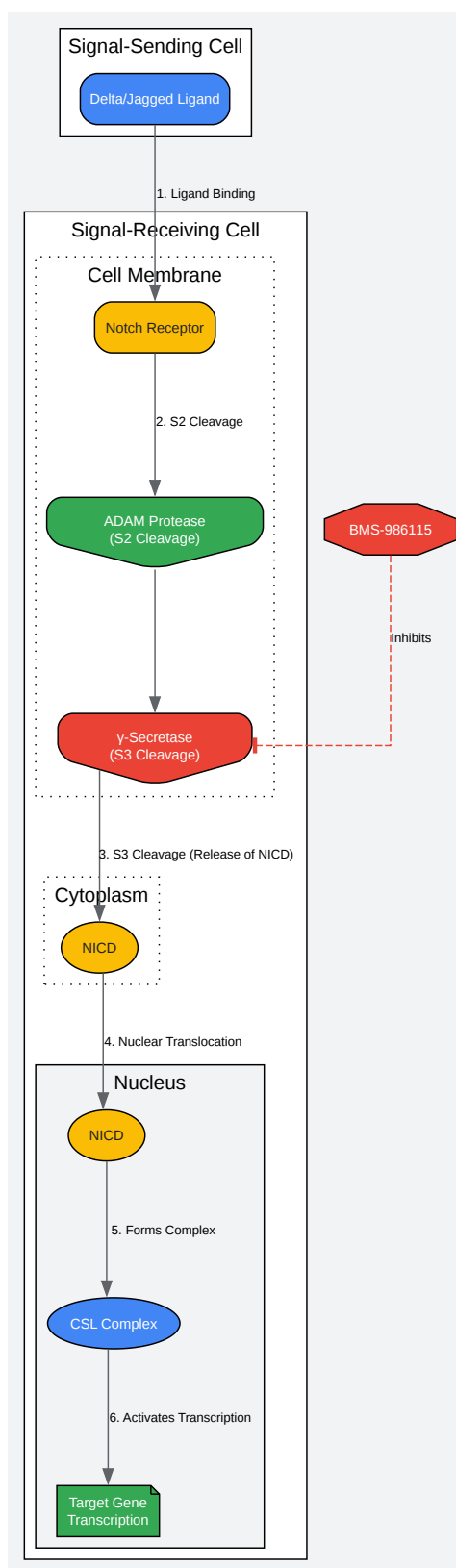
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of the γ -secretase complex, which plays a crucial role in the Notch signaling pathway.^{[1][2]} By inhibiting γ -secretase, **BMS-986115** effectively acts as a pan-Notch inhibitor, preventing the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD) for all four Notch receptors.^[2] This mechanism disrupts the downstream signaling cascade that is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the Notch pathway is associated with several malignancies, making **BMS-986115** a compound of interest in cancer research.^{[1][2]}

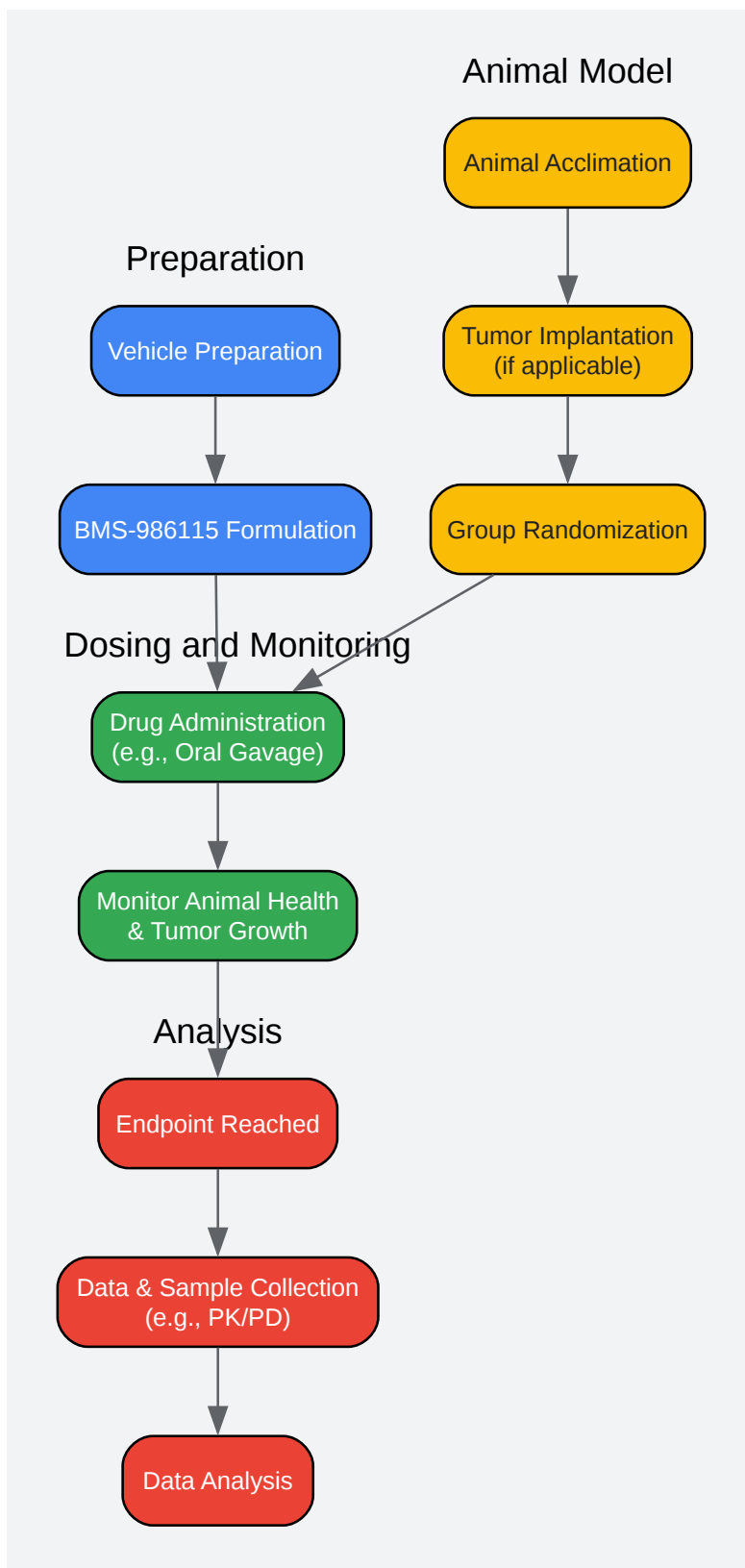
These application notes provide detailed protocols for the preparation of **BMS-986115** dosing vehicles for in vivo studies, based on currently available formulation guidelines. The information is intended to serve as a starting point for researchers developing preclinical animal models.

Mechanism of Action: Inhibition of Notch Signaling

BMS-986115 targets the γ -secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors. The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages. The first, S2 cleavage, is mediated by an ADAM family protease. The

second, S3 cleavage, is carried out by the γ -secretase complex. This final cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL and co-activators, leading to the transcription of Notch target genes.^{[3][4][5][6]} **BMS-986115** blocks the S3 cleavage step, thereby preventing the activation of Notch signaling.^[1]





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Dosing of BMS-986115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-in-vivo-dosing-vehicle-preparation]

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Phone: (601) 213-4426

Email: info@benchchem.com